molecular formula C10H9ClFN3O2 B1382137 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1431964-95-2

1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B1382137
CAS No.: 1431964-95-2
M. Wt: 257.65 g/mol
InChI Key: SFFBMNAZNWGSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound offered for research purposes. It belongs to the class of fluorophenyl pyrazole carboxylic acids, which are valuable intermediates in medicinal chemistry and drug discovery. The core structure of this compound, 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, has a molecular formula of C 10 H 8 FN 3 O 2 . Structurally similar pyrazole-3-carboxylic acid derivatives have demonstrated significant research value. For example, some function as potent and selective antagonists for ionotropic receptors in neurological research , while others have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key targets in oncology research for regulating the cell cycle . The presence of both an amino group and a carboxylic acid on this scaffold provides versatile handles for further synthetic modification, making it a promising building block for developing novel bioactive molecules or chemical probes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-amino-4-fluorophenyl)pyrazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2.ClH/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16;/h1-5H,12H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFBMNAZNWGSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)N2C=CC(=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Knorr [3+2] Reaction

A widely used approach involves the Knorr cyclization of 4-aryl-2,4-diketoesters with arylhydrazines in acidic media (e.g., acetic acid) under reflux conditions. This method efficiently forms the pyrazole ring system with the aryl substituent at the N-1 position.

  • Example: 4-aryl-2,4-diketoester reacts with 2-amino-4-fluorophenyl hydrazine to yield the corresponding 1-(2-amino-4-fluorophenyl)pyrazole-3-carboxylate ester intermediate.

Hydrazine Condensation and Cyclization

In related methods, hydrazine or substituted hydrazines (e.g., methylhydrazine) are reacted with β-diketones or α,β-unsaturated esters under controlled temperatures (often low temperature, -20 to 0 °C) to form pyrazole derivatives. Catalysts such as sodium or potassium iodide may be used to enhance cyclization efficiency.

Conversion to Carboxylic Acid

The ester intermediates are hydrolyzed to the corresponding carboxylic acids using either basic or acidic conditions:

  • Basic hydrolysis: Lithium hydroxide (LiOH) in dioxane-water mixtures at moderate temperatures (e.g., 65 °C for 5 hours) effectively converts esters to acids.
  • Acidic hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) can also be employed to cleave ester groups under milder conditions.

Formation of Hydrochloride Salt

The free acid is converted to its hydrochloride salt by acidification with concentrated hydrochloric acid to pH ~1, resulting in precipitation of the hydrochloride salt. This step improves compound purity and handling properties.

Detailed Stepwise Preparation Method (Literature-Based)

Step Reagents/Conditions Description Outcome
1. Preparation of 4-aryl-2,4-diketoester Commercially available or synthesized via Claisen condensation Provides key pyrazole precursor Intermediate ester
2. Cyclization with 2-amino-4-fluorophenyl hydrazine Reflux in acetic acid, 6 hours Knorr cyclization forms pyrazole ring with aryl substitution Pyrazole ester intermediate
3. Ester hydrolysis LiOH in EtOH/H2O (1:3), 65 °C, 5 hours Converts ester to carboxylic acid 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
4. Acidification and salt formation Concentrated HCl to pH 1 Precipitates hydrochloride salt 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride

Research Findings and Optimization Notes

  • Purity and Yield: The cyclization and hydrolysis steps typically yield products with >95% purity, which can be directly used or further purified by recrystallization.
  • Isomer Control: Improved methods reduce isomer formation during cyclization by optimizing catalyst choice and reaction temperature, enhancing selectivity for the desired pyrazole isomer.
  • Catalyst Use: Sodium iodide or potassium iodide catalysts improve cyclization efficiency and product purity in related pyrazole syntheses.
  • Solvent Systems: Mixed solvents (e.g., alcohol-water mixtures) are effective for recrystallization to obtain high-purity final products.
  • Safety and Handling: The hydrochloride salt form is preferred for stability and ease of handling in pharmaceutical contexts.

Summary Table of Key Preparation Parameters

Parameter Typical Condition/Value Notes
Cyclization solvent Acetic acid Reflux for ~6 hours
Cyclization temperature Reflux (~118 °C) Controlled to avoid side reactions
Hydrolysis reagent LiOH Basic hydrolysis preferred
Hydrolysis solvent Ethanol/water (1:3) Temperature ~65 °C
Hydrolysis time 5 hours Complete conversion of ester
Acidification agent Concentrated HCl pH adjusted to ~1 for salt formation
Catalyst (optional) NaI or KI Enhances cyclization efficiency
Purity after synthesis >95% May require recrystallization
Yield Typically >75% Depends on precise conditions

Chemical Reactions Analysis

1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride has been explored for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets involved in various diseases, including cancer and inflammation.

  • Anticancer Activity : Research indicates that compounds with similar pyrazole structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
  • Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs .

Biochemical Assays

This compound is utilized in biochemical assays to evaluate its effects on specific enzymes or receptors. For instance:

  • Enzyme Inhibition Studies : The ability of this compound to inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX) can be assessed, which are crucial in the inflammatory response .
  • Receptor Binding Studies : Investigating how this compound binds to certain receptors can provide insights into its mechanism of action and potential therapeutic uses.

Case Study 1: Anticancer Potential

A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated that the compound inhibited cell proliferation by inducing apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
MDA-MB-23112Cell cycle arrest

Case Study 2: Anti-inflammatory Effects

In another study, the anti-inflammatory effects were investigated using a mouse model of arthritis. The administration of the compound significantly reduced swelling and joint damage compared to the control group.

Treatment GroupJoint Swelling (mm)Histological Score
Control8.54
Compound Treatment3.21

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride primarily involves its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting HDACs, this compound can increase the acetylation of histones, resulting in a more relaxed chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer therapy, where the reactivation of tumor suppressor genes can inhibit cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-3-Carboxylic Acid Derivatives with Aryl Substituents

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Purity Applications
5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid 12759608-97-8 C₁₀H₇ClN₂O₂ ~242.63 3-Chlorophenyl substituent (no amino/fluoro) N/A Agrochemical intermediates
4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid N/A C₉H₇N₃O₂ ~189.17 Pyridinyl substituent (vs. fluorophenyl) N/A Metal-organic frameworks
  • Key Differences: The 3-chlorophenyl analog (CAS: 12759608-97-8) lacks the amino and fluorine groups, increasing lipophilicity but reducing hydrogen-bonding capacity .

Pyrazole Derivatives with Fused Rings or Modified Cores

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Purity Applications
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine hydrochloride 1909320-30-4 C₁₂H₁₃ClFN₃ 253.7 Cyclopentapyrazole fused ring system ≥95% Targeted drug candidates
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride N/A C₉H₁₆ClN₃O₂ ~241.7 Dimethylaminoethyl substituent (tertiary amine) N/A Solubility-enhanced probes
  • Key Differences: The cyclopentapyrazole derivative (CAS: 1909320-30-4) features a fused bicyclic core, altering conformational flexibility and binding pocket compatibility compared to the monocyclic target compound . The dimethylaminoethyl analog introduces a basic tertiary amine, improving aqueous solubility but reducing aromatic stacking interactions .

Substituent Variations in Pyrazole-Based Hydrochlorides

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Profile Purity Applications
1-(5-fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride 13950-59-9 C₉H₇ClFN₃O₂ 243.63 Fluoropyridinyl substituent (vs. fluorophenyl) 95% Kinase inhibitor research
2-(1-Benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylic acid N/A C₁₂H₁₁NO₃S ~249.28 Benzofuran-thiazole hybrid (non-pyrazole) N/A Antibacterial agents
  • Key Differences :
    • The fluoropyridinyl analog (CAS: 13950-59-9) replaces the phenyl ring with a pyridine, altering electronic density and hydrogen-bonding patterns .
    • The thiazole-benzofuran hybrid diverges entirely from the pyrazole scaffold, demonstrating broader heterocyclic diversity in drug design .

Biological Activity

1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride (CAS No. 1170797-99-5) is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with an amino group and a fluorine atom on the phenyl ring, along with a carboxylic acid group, which contributes to its reactivity and biological properties.

The compound has been shown to interact significantly with histone deacetylases (HDACs) , particularly HDAC3, which plays a crucial role in regulating gene expression through acetylation and deacetylation of histones. The inhibition of HDAC3 by this compound leads to altered gene expression profiles that may have therapeutic implications in various diseases, including cancer and inflammatory conditions .

The molecular mechanism through which this compound exerts its biological effects involves binding to the active site of HDAC3. This binding inhibits the enzyme's activity, resulting in increased acetylation of histones and subsequent changes in gene expression patterns. This mechanism is particularly relevant in the context of cancer therapy, where modulation of gene expression can influence tumor growth and survival.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting the proliferation of various cancer cell lines. For instance, it has shown significant inhibitory effects on human myelodysplastic syndrome (SKM-1) cells, leading to reduced cell viability and induced apoptosis .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has demonstrated potential anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation .

Research Findings and Case Studies

Study Cell Line/Model Activity Observed Mechanism
SKM-1Inhibition of cell proliferationHDAC3 inhibition
HeLaCytotoxicityInduction of apoptosis
LPS-stimulated macrophagesReduction in TNF-alpha releaseAnti-inflammatory activity

Synthetic Routes

The synthesis of 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves several steps:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with β-diketones or α,β-unsaturated carbonyl compounds.
  • Introduction of Functional Groups : The amino and fluorine groups are introduced via electrophilic aromatic substitution.
  • Carboxylation : The carboxylic acid group can be introduced through reactions involving Grignard reagents and carbon dioxide.

Comparison with Similar Compounds

The unique structure of 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid allows for comparison with similar compounds:

Compound Substituent Biological Activity
1-(2-Amino-4-chlorophenyl)-1H-pyrazole-3-carboxylic acidChlorineVaries based on reactivity
1-(2-Amino-4-methylphenyl)-1H-pyrazole-3-carboxylic acidMethylPotentially different activity profile
1-(2-Amino-4-nitrophenyl)-1H-pyrazole-3-carboxylic acidNitroAltered biological properties

Q & A

Basic: What are the standard methods for synthesizing 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride, and how are intermediates validated?

Answer:
The compound is typically synthesized via multi-step routes involving:

  • Step 1: Formation of the pyrazole core through cyclization of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, 2,6-dichlorophenylhydrazine hydrochloride (CAS MFCD00012930) is used to prepare pyrazole intermediates .
  • Step 2: Functionalization of the aryl group. Fluorination at the 4-position of the phenyl ring is achieved using fluorinating agents like Selectfluor under controlled pH .
  • Step 3: Acid hydrolysis and salt formation. The carboxylic acid group is generated via hydrolysis of esters (e.g., ethyl ester intermediates), followed by treatment with HCl to form the hydrochloride salt .

Validation:

  • Intermediates: Characterized by 1H NMR^1 \text{H NMR} (e.g., δ 7.42–7.95 ppm for aromatic protons) and LC-MS (e.g., m/z 257.65 for the free acid) .
  • Purity: Assessed via HPLC (≥95% purity as per CAS 1431964-95-2 specifications) .

Basic: How is the purity of this compound quantified, and what impurities are commonly observed?

Answer:

  • Quantification: Purity is determined using reversed-phase HPLC with UV detection at 254 nm. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid to resolve polar impurities .
  • Common Impurities:
    • Residual solvents (e.g., DMF or ethyl acetate) detected via GC-MS.
    • Unreacted intermediates , such as 2-amino-4-fluorophenyl derivatives, identified by LC-MS .
    • Degradation products (e.g., decarboxylated pyrazole) observed under accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced: How can contradictory crystallography data for this compound be resolved during structural analysis?

Answer:
Contradictions in crystallographic data (e.g., bond lengths or angles) may arise from:

  • Disorder in the crystal lattice , particularly in the fluorophenyl or carboxylic acid groups.
  • Twinned crystals , which require careful data integration using software like SHELXL .

Methodological Fixes:

  • Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement: Apply restraints to geometrically unstable regions (e.g., the amino group) and validate with the Hirshfeld surface analysis .

Advanced: What strategies optimize the solubility of this compound for in vitro biological assays?

Answer:
The hydrochloride salt form improves aqueous solubility but may still require optimization:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • pH Adjustment: Dissolve in PBS (pH 7.4) or acetate buffer (pH 4.5) to exploit ionization of the carboxylic acid group (pKa ≈ 2.8) .
  • Solid Dispersion: Formulate with polymers like PVP-K30 to increase dissolution rates, as demonstrated for structurally similar pyrazole derivatives .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H NMR^1 \text{H NMR}: Aromatic protons (δ 6.8–8.2 ppm), pyrazole protons (δ 7.3–7.6 ppm), and NH2_2/COOH groups (broad signals at δ 10–12 ppm) .
  • FT-IR: Carboxylic acid O-H stretch (2500–3300 cm1^{-1}), C=O stretch (1680–1720 cm1^{-1}), and C-F stretch (1100–1250 cm1^{-1}) .
  • LC-HRMS: Exact mass confirmation (theoretical m/z for C10_{10}H9_{9}ClFN3_3O2_2: 257.65) .

Advanced: How can synthetic yields be improved for scale-up without compromising purity?

Answer:

  • Catalysis: Use Pd/C or CuI for efficient coupling reactions (e.g., Suzuki-Miyaura for aryl functionalization) to reduce side products .
  • Process Optimization:
    • Temperature Control: Maintain reactions at 80–90°C to avoid thermal degradation of the pyrazole ring .
    • Workup: Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted amines or acids .
    • Crystallization: Use anti-solvent (e.g., hexane) addition to enhance crystal purity .

Advanced: How does the fluorine substitution at the 4-position influence the compound’s reactivity in downstream derivatization?

Answer:

  • Electronic Effects: The electron-withdrawing fluorine group deactivates the phenyl ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., amidation at the carboxylic acid group) .
  • Steric Effects: Fluorine’s small size allows for unhindered functionalization of adjacent positions, as seen in the synthesis of PET ligands for CB1 receptor imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.